Ethyl 4-hydroxypyrrolidine-2-carboxylate
Overview
Description
Ethyl 4-hydroxypyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.19 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used primarily in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxypyrrolidine-2-carboxylate can be achieved through various methods. One common approach involves the diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines . This method utilizes commercially available starting materials and involves a tightly bound chelation-controlled transition state during the 5-exo-tet ring closure reaction . The reaction conditions typically include the use of bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt), and lithium diisopropylamide (LDA) over a wide range of temperatures .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl group and the ester group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the ester group can yield the corresponding alcohol.
Scientific Research Applications
Ethyl 4-hydroxypyrrolidine-2-carboxylate has several scientific research applications. It is used as a chiral building block in organic synthesis, particularly in the synthesis of glycopeptides, antimetabolites of glutamic acid, and ACE inhibitors . The compound is also utilized in proteomics research for the study of protein structures and functions .
Mechanism of Action
The mechanism of action of ethyl 4-hydroxypyrrolidine-2-carboxylate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways. The pyrrolidine ring structure allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity, which can influence binding to enantioselective proteins .
Comparison with Similar Compounds
Ethyl 4-hydroxypyrrolidine-2-carboxylate can be compared with other similar compounds such as ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride and trans-4-hydroxy-L-proline ethyl ester hydrochloride . These compounds share similar structural features but may differ in their specific applications and reactivity. The unique diastereoselectivity and enantioselectivity of this compound make it a valuable compound in various research fields .
Properties
IUPAC Name |
ethyl 4-hydroxypyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(10)6-3-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHQESARJMGVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329775 | |
Record name | ethyl 4-hydroxypyrrolidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079350-28-9 | |
Record name | ethyl 4-hydroxypyrrolidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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